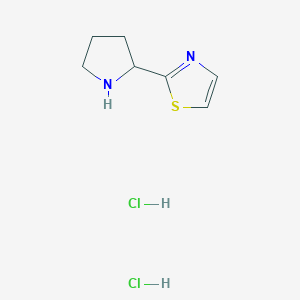

2-Pyrrolidin-2-yl-thiazole dihydrochloride

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic structure of 2-pyrrolidin-2-yl-thiazole dihydrochloride reveals a complex three-dimensional arrangement characterized by specific geometric parameters and intermolecular interactions. The compound crystallizes with the molecular formula C7H12Cl2N2S, where the dihydrochloride salt form provides enhanced stability and solubility characteristics compared to the free base.

The fundamental molecular geometry centers around the connection between the thiazole ring system and the pyrrolidine ring through a carbon-carbon bond. Computational geometry optimization studies using molecular modeling approaches have revealed important structural parameters for understanding the compound's three-dimensional organization. The thiazole ring adopts a planar configuration typical of aromatic heterocycles, while the pyrrolidine ring exhibits envelope or half-chair conformations depending on the specific crystal packing environment.

Crystallographic analysis of related thiazole-pyrrolidine compounds provides insight into the expected geometric parameters for this compound. Studies of similar heterocyclic systems show that thiazole rings consistently maintain dihedral angles with pyrrolidine rings ranging from approximately 51 to 82 degrees, depending on the substitution pattern and crystal packing forces. The thiazole ring system demonstrates characteristic bond lengths and angles consistent with aromatic delocalization, while the pyrrolidine ring exhibits typical saturated cyclic amine geometry.

The molecular packing in the crystal structure is influenced by hydrogen bonding interactions involving the dihydrochloride salt components. These interactions contribute to the overall stability of the crystal lattice and affect the observed conformational preferences of the organic cation. The presence of chloride counterions creates opportunities for both classical hydrogen bonds and weaker electrostatic interactions that influence the three-dimensional organization of molecules within the crystal structure.

Properties

CAS No. |

1965309-49-2 |

|---|---|

Molecular Formula |

C7H11ClN2S |

Molecular Weight |

190.69 g/mol |

IUPAC Name |

2-pyrrolidin-2-yl-1,3-thiazole;hydrochloride |

InChI |

InChI=1S/C7H10N2S.ClH/c1-2-6(8-3-1)7-9-4-5-10-7;/h4-6,8H,1-3H2;1H |

InChI Key |

IAIVSLOVZSQJNL-UHFFFAOYSA-N |

SMILES |

C1CC(NC1)C2=NC=CS2.Cl.Cl |

Canonical SMILES |

C1CC(NC1)C2=NC=CS2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for the Thiazole Core

The thiazole ring in 2-pyrrolidin-2-yl-thiazole dihydrochloride is typically synthesized via cyclization reactions involving thioamide or thiosemicarbazide intermediates and α-haloketones or nitriles. Several methods have been reported:

Cyclocondensation of Amidines with Isothiocyanates: A convergent synthesis approach involves the reaction of amidines with isothiocyanates to form thiazole rings. Isothiocyanates can be prepared by reacting primary amines with thiophosgene. The amidines are often generated via Pinner reactions from substituted nitriles. This method allows for the introduction of various substituents on the thiazole ring, enabling structural diversity.

Thiosemicarbazide Cyclization: Thiosemicarbazides, formed by reacting isothiocyanates with hydrazides, undergo dehydrative or desulfurative cyclization under acidic or coupling reagent conditions (e.g., tosic acid or EDCI) to yield thiazole derivatives. This method is effective for synthesizing 1,3,4-thiadiazole cores closely related to thiazoles and can be adapted for pyrrolidinyl-substituted analogs.

Formation of the Dihydrochloride Salt

The final step in the preparation of this compound involves salt formation by treatment with hydrochloric acid:

- Salt Formation: The free base of the pyrrolidinyl-thiazole compound is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate), and anhydrous hydrogen chloride gas or hydrochloric acid solution is bubbled or added to precipitate the dihydrochloride salt. This step enhances the compound's stability, solubility, and crystallinity, facilitating purification and handling.

Representative Preparation Scheme and Data

| Step | Reagents/Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Amidine + Isothiocyanate (from amine + thiophosgene) | Cyclocondensation to thiazole | 60-80 | Allows substitution variation on thiazole |

| 2 | Pyrrolidine derivative + halogenated intermediate | Nucleophilic aromatic substitution | 50-75 | Requires basic conditions, e.g., NaH |

| 3 | Free base + HCl (anhydrous or solution) | Salt formation | 90-95 | Produces dihydrochloride salt |

Yields and conditions adapted from literature synthesis protocols.

Detailed Research Findings

Convergent Synthesis Efficiency: The use of amidine and isothiocyanate intermediates provides a modular approach to synthesize diverse thiazole derivatives, including pyrrolidinyl-substituted analogs. This method benefits from commercially available starting materials and allows late-stage functionalization.

Nucleophilic Substitution Specificity: The introduction of the pyrrolidinyl group via nucleophilic aromatic substitution demonstrates high regioselectivity and compatibility with various functional groups, enabling the synthesis of analogues with different substitution patterns on the thiazole ring.

Salt Formation Impact: Converting the free base to the dihydrochloride salt significantly improves the compound's physicochemical properties, such as solubility and stability, which are critical for biological testing and formulation.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-2-yl-thiazole dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

Recent studies have indicated that thiazole derivatives, including those related to 2-pyrrolidin-2-yl-thiazole, exhibit significant anticonvulsant properties. For instance, a study synthesized novel thiazole-integrated compounds and tested their efficacy in animal models. One particular analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg with a protection index (PI) of 9.2, highlighting its potential as an anticonvulsant agent .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer activities. A variety of thiazole-integrated pyridine derivatives were synthesized and screened against several cancer cell lines, including HT29 and A549. One compound displayed an IC50 of 2.01 µM against the HT29 cell line, indicating strong antiproliferative effects . Additionally, thiazole-pyridine hybrids showed promising results against breast cancer cells, outperforming standard treatments like 5-fluorouracil .

Pharmacological Applications

Kinase Inhibition

The compound has been explored as a potential kinase inhibitor, which is crucial for treating various diseases, including cancer and autoimmune disorders. Thiazole-based compounds have been shown to modulate kinase activity effectively, offering a pathway for developing targeted therapies .

Antimicrobial Activity

There is growing evidence that thiazole derivatives possess antimicrobial properties. Compounds derived from thiazoles have been screened for their antibacterial and antifungal activities, with some exhibiting minimum inhibitory concentrations (MIC) in the range of 7.8 to 93.7 μg/mL against various pathogens . This suggests potential applications in treating infections caused by resistant strains.

Research and Development

Synthesis of Novel Derivatives

The synthesis of new derivatives of 2-pyrrolidin-2-yl-thiazole dihydrochloride is ongoing, with researchers focusing on modifying its structure to enhance biological activity and reduce toxicity. The incorporation of different substituents has been shown to significantly influence the pharmacological profile of these compounds .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in preclinical models:

- Case Study 1: A series of thiazole-pyridine hybrids were tested for anti-breast cancer activity, revealing one compound with an IC50 value lower than that of established chemotherapeutics .

- Case Study 2: In a study focused on anticonvulsant activity, multiple analogues were synthesized and evaluated for their protective effects against seizures in rodent models, demonstrating significant promise for future therapeutic applications .

Data Table: Summary of Biological Activities

| Activity Type | Compound | IC50/ED50 | Notes |

|---|---|---|---|

| Anticonvulsant | Thiazole derivative | ED50: 18.4 mg/kg | High protection index (PI: 9.2) |

| Anticancer | Thiazole-pyridine hybrid | IC50: 2.01 µM | Effective against HT29 cell line |

| Antimicrobial | Various thiazole derivatives | MIC: 7.8 - 93.7 μg/mL | Activity against multiple pathogens |

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-2-yl-thiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Data Table: Key Features of Compared Compounds

Research Findings and Implications

Solubility and Bioavailability : Dihydrochloride salts, including the target compound, are favored in pharmaceutical formulations for their enhanced water solubility compared to free bases .

Thiazole vs. Benzimidazole : Thiazole’s smaller ring size may improve metabolic stability, whereas benzimidazole’s fused structure could enhance target binding .

Functional Group Impact : Reactive groups (e.g., aldehydes) in thiazole derivatives expand synthetic utility but may limit in vivo stability compared to pyrrolidinyl substituents .

Therapeutic Potential: Thiazole-containing compounds like pioglitazone highlight the scaffold’s relevance in drug development, suggesting analogous pathways for the target compound .

Biological Activity

2-Pyrrolidin-2-yl-thiazole dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H12Cl2N2S and a molecular weight of 190.69 g/mol. It features a pyrrolidine ring and a thiazole ring, which are significant in various biochemical interactions. Its synthesis typically involves the reaction of pyrrolidine with thiazole under controlled conditions, optimizing yields and purity.

This compound primarily functions as an inhibitor of collagen prolyl-4-hydroxylase , an enzyme essential for collagen synthesis. By inhibiting this enzyme, the compound can influence collagen production and stability, impacting cellular processes such as tissue repair and fibrosis. Additionally, it interacts with various enzymes and proteins, modulating their activity and influencing metabolic pathways.

Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticonvulsant properties. For instance, a related analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg in animal models, showcasing its potential in treating epilepsy .

Antimicrobial Properties

In vitro studies have confirmed that this compound exhibits selective antimicrobial activity against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating its potential use in treating infections caused by these bacteria .

Inhibition of Enzymatic Activity

The compound has shown promise in inhibiting key enzymes involved in various biological processes. For example, it has been reported to inhibit DNA gyrase and topoisomerase IV in E. coli, with IC50 values indicating potent activity against these targets .

Table 1: Biological Activities of this compound

Case Studies

- Anticonvulsant Study : A study involving the administration of a thiazole analogue showed significant protection against seizures induced by pentylenetetrazol (PTZ), highlighting the anticonvulsant potential of compounds related to this compound .

- Antimicrobial Efficacy : Research conducted on various thiazole derivatives indicated that modifications to the thiazole ring could enhance antimicrobial activity, suggesting that this compound could be a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Pyrrolidin-2-yl-thiazole dihydrochloride, and what critical parameters influence yield?

- Methodology :

- Use nucleophilic substitution reactions with thiazole precursors and pyrrolidine derivatives under controlled pH (7–9) and anhydrous conditions to avoid hydrolysis.

- Optimize stoichiometry of reagents (e.g., hydrazonoyl chlorides or thioamide intermediates) to minimize side products .

- Post-synthesis, convert the free base to the dihydrochloride salt using hydrochloric acid in a 2:1 molar ratio (base:HCl) to ensure proper salt formation .

- Key Parameters : Temperature (60–80°C), solvent polarity (e.g., ethanol/water mixtures), and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Workflow :

HPLC/GC-FID : Quantify impurities using reverse-phase HPLC with UV detection (λ = 254 nm) or GC-FID with a polar capillary column (e.g., DB-WAX) .

Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS in positive ion mode (expected [M+H]⁺ for the free base and [M+2H]²⁺ for the dihydrochloride).

NMR : Assign proton signals (e.g., thiazole C-H at δ 7.2–7.5 ppm and pyrrolidine N-H at δ 2.8–3.1 ppm) to verify regiochemistry .

Q. Why is the dihydrochloride salt form preferred over the hydrochloride in pharmacological studies?

- Rationale : The dihydrochloride form (two HCl molecules per base) enhances aqueous solubility and bioavailability compared to mono-hydrochloride salts. This is critical for in vitro assays (e.g., receptor binding) requiring precise dissolution in buffered media .

Advanced Research Questions

Q. How should researchers design degradation studies to assess the stability of this compound under varying environmental conditions?

- Experimental Design :

- Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4–12 weeks.

- Analysis : Monitor degradation products via LC-MS/MS and quantify using validated calibration curves. Compare degradation pathways (e.g., hydrolysis of the thiazole ring vs. pyrrolidine oxidation) .

- Data Interpretation : Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (25°C/60% RH).

Q. How can contradictory data between synthetic batches (e.g., variable bioactivity) be systematically resolved?

- Troubleshooting Protocol :

Batch Comparison : Perform orthogonal characterization (XRD for crystallinity, DSC for thermal behavior) to identify polymorphic variations .

Bioactivity Assays : Re-test batches in triplicate using standardized cell-based models (e.g., HEK293 for receptor studies) with internal controls.

Statistical Analysis : Apply ANOVA to determine if variability stems from synthesis (e.g., residual solvents) or biological noise .

Q. What strategies optimize the scalability of this compound synthesis while maintaining enantiomeric purity?

- Process Chemistry Recommendations :

- Use asymmetric catalysis (e.g., chiral ligands with Pd/Cu) during thiazole ring formation.

- Implement continuous flow reactors to enhance reproducibility and reduce side reactions .

- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) at each step .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Risk Mitigation :

- PPE : Wear nitrile gloves (EN 374 standard) and flame-retardant lab coats to prevent dermal exposure .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of HCl vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Q. How can computational modeling (e.g., SHELX) aid in crystallographic analysis of this compound?

- Crystallography Workflow :

Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.

Refinement : Apply SHELXL-2018 for structure solution, incorporating hydrogen atoms in calculated positions. Validate using R-factor convergence (< 5%) .

Visualization : Generate ORTEP diagrams to confirm bond angles and salt conformation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.